molecular formula C12H16N2O3 B15046379 Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate

Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate

Cat. No.: B15046379
M. Wt: 236.27 g/mol
InChI Key: ULTVEHQEMFNIMQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a hydrazone functional group, which is a key component in many organic synthesis reactions. The presence of the methoxyphenyl group adds to its chemical reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Some derivatives of this compound exhibit biological activity and are being investigated for their potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound has a similar hydrazone structure but with a chloro substituent instead of a methoxy group.

    Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Another closely related compound with a similar structure and reactivity.

Uniqueness

Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential for forming various derivatives. This makes it a valuable compound for use in organic synthesis and scientific research.

Properties

IUPAC Name

ethyl 2-[(2-methoxyphenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVEHQEMFNIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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